Cholanic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

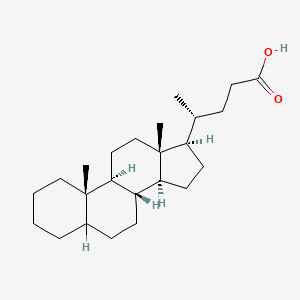

Cholanic acid is a steroid acid that consists of cholane having a carboxy group in place of the methyl group at position 24.

科学研究应用

Pharmaceutical Applications

Cholanic acids, particularly chenodeoxycholic acid and hyodeoxycholic acid, are recognized for their utility as biologically active pharmaceutical ingredients. These compounds are primarily derived from bile and have been studied for their therapeutic potential in treating various conditions.

Drug Formulation and Delivery

Cholanic acids serve as effective drug carriers due to their amphiphilic nature, which allows them to enhance the solubility and bioavailability of poorly soluble drugs. For instance, research has demonstrated the use of 5β-cholanic acid-modified glycol chitosan nanoparticles for improving the intestinal absorption of drugs such as insulin and fluorescein isothiocyanate-labeled dextrans. These nanoparticles significantly increased drug absorption across different intestinal regions without causing membrane damage .

Treatment of Liver Diseases

Chenodeoxycholic acid is FDA-approved for treating primary biliary cholangitis, a chronic liver disease. Its therapeutic effects stem from its ability to reduce cholesterol levels and promote bile flow, thus alleviating symptoms associated with liver dysfunction . Additionally, cholanic acids have been implicated in the management of gallstones and other digestive disorders.

Cancer Therapy

Recent studies have highlighted the potential of cholanic acids in cancer treatment, particularly through their interaction with specific receptors involved in tumor suppression.

Anti-Tumor Effects

Research has shown that a combination of obeticholic acid (a farnesoid X receptor agonist) and 5β-cholanic acid exhibits significant anti-tumor effects in liver cancer models. This effect is mediated through the CXCL16/CXCR6 signaling pathway, which enhances the recruitment and activation of natural killer T cells within the tumor microenvironment . This finding suggests that cholanic acids could be leveraged in immunotherapy strategies for hepatocellular carcinoma.

Nanoparticle-Based Therapies

Engineered nanoparticles incorporating cholanic acids have been developed to improve targeted delivery of chemotherapeutic agents. For example, hydrophobically modified glycol chitosan nanoparticles loaded with anticancer drugs demonstrated enhanced therapeutic efficacy against breast cancer in xenograft models . This approach not only improves drug solubility but also minimizes systemic toxicity.

Summary of Case Studies

The following table summarizes key findings from various studies highlighting the applications of cholanic acid:

属性

CAS 编号 |

25312-65-6 |

|---|---|

分子式 |

C24H40O2 |

分子量 |

360.6 g/mol |

IUPAC 名称 |

(4R)-4-[(8R,9S,10S,13R,14S,17R)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |

InChI |

InChI=1S/C24H40O2/c1-16(7-12-22(25)26)19-10-11-20-18-9-8-17-6-4-5-14-23(17,2)21(18)13-15-24(19,20)3/h16-21H,4-15H2,1-3H3,(H,25,26)/t16-,17?,18+,19-,20+,21+,23+,24-/m1/s1 |

InChI 键 |

RPKLZQLYODPWTM-KBMWBBLPSA-N |

SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

手性 SMILES |

C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4[C@@]3(CCCC4)C)C |

规范 SMILES |

CC(CCC(=O)O)C1CCC2C1(CCC3C2CCC4C3(CCCC4)C)C |

Key on ui other cas no. |

25312-65-6 |

同义词 |

5 beta-cholan-24-oic acid cholanic acid cholanic acid, (5 alpha)-isomer cholanic acid, (5 beta)-isomer cholanic acid, sodium salt, (5 beta)-isomer cholanoic acid ursocholanic acid |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。